Product packaging for 1-Amino-6-ethyl-4-methyl-2-naphthonitrile(Cat. No.:)

1-Amino-6-ethyl-4-methyl-2-naphthonitrile

Cat. No.: B11893521
M. Wt: 210.27 g/mol
InChI Key: GPWYTKMKYXXHLJ-UHFFFAOYSA-N
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Description

Contextual Significance of Naphthalene (B1677914) Derivatives in Organic Synthesis

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, provides a foundational structure that is both stable and amenable to a wide array of chemical modifications. nbinno.comijrpr.comnih.gov Its derivatives are integral to numerous areas of chemical science, from the synthesis of dyes and pigments to the development of pharmaceuticals and advanced materials. ijrpr.comfirsthope.co.in The extended π-system of the naphthalene core imparts distinct electronic and photophysical properties that can be fine-tuned through the introduction of various substituents. nbinno.com In organic synthesis, naphthalene derivatives serve as crucial intermediates and building blocks for constructing more complex molecular frameworks. nbinno.comresearchgate.net Their susceptibility to electrophilic aromatic substitution, among other reactions, allows for controlled functionalization, making them a versatile platform for molecular design. ijrpr.com

Role of Nitrile Functional Groups in Chemical Transformations

The nitrile, or cyano, functional group (–C≡N) is a cornerstone of synthetic organic chemistry due to its remarkable versatility. ebsco.comslideshare.netresearchgate.net The carbon-nitrogen triple bond creates a reactive site that can participate in a diverse range of chemical reactions. ebsco.com Nitriles can be hydrolyzed to form amides and subsequently carboxylic acids, reduced to primary amines, or react with organometallic reagents to yield ketones. wikipedia.orglibretexts.org This ability to be transformed into various other functional groups makes nitriles valuable synthetic intermediates. researchgate.net The strong electron-withdrawing nature of the nitrile group also influences the reactivity of the molecule to which it is attached.

Overview of Amino-Substituted Aromatic and Heteroaromatic Systems

Amino-substituted aromatic and heteroaromatic systems are a class of organic compounds characterized by the presence of an amino group (–NH₂) attached to an aromatic ring. These compounds are of immense importance in medicinal chemistry and materials science. wikipedia.orgnih.govnih.gov The amino group, being an electron-donating group, can significantly modulate the electronic properties of the aromatic ring, influencing its reactivity and interaction with biological targets. Aromatic amines are fundamental precursors in the synthesis of a vast number of dyes, pharmaceuticals, and agrochemicals. wikipedia.org The presence of a primary amino group provides a site for further chemical elaboration, such as acylation, alkylation, and diazotization, opening avenues for the synthesis of a wide array of derivatives. inventivapharma.com

Rationale for Investigating 1-Amino-6-ethyl-4-methyl-2-naphthonitrile

The specific molecular architecture of this compound brings together the key features discussed above into a single, promising scaffold. The naphthalene core provides a rigid and electronically rich platform. The nitrile group at the 2-position offers a versatile handle for a variety of chemical transformations, while the amino group at the 1-position can direct further substitution reactions and serve as a point for derivatization. The ethyl and methyl groups at the 6- and 4-positions, respectively, contribute to the molecule's lipophilicity and steric profile, which can be crucial for its potential applications.

The investigation into this particular compound is driven by the hypothesis that the interplay between the electron-donating amino group and the electron-withdrawing nitrile group on the naphthalene scaffold will result in unique chemical and physical properties. This substitution pattern is anticipated to influence the molecule's reactivity, photophysical characteristics, and potential as a building block in the synthesis of more complex and functionally rich molecules. The systematic study of this compound is therefore a logical step in the broader exploration of substituted naphthonitriles and their potential contributions to various fields of chemical science.

Hypothetical Research Findings for this compound

Given the novelty of this compound, the following data is illustrative and based on the expected properties of a molecule with this structure. It serves as a predictive framework for future experimental validation.

Synthesis and Characterization

A plausible synthetic route to this compound could involve a multi-step sequence starting from a suitably substituted naphthalene precursor. The final step might be a cyanation reaction on an amino-substituted naphthalene derivative or an amination of a cyano-substituted naphthalene.

Table 1: Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₅H₁₄N₂
Molecular Weight222.29 g/mol
AppearanceOff-white to pale yellow solid
Melting Point145-148 °C
SolubilitySoluble in acetone (B3395972), chloroform, ethyl acetate; sparingly soluble in ethanol; insoluble in water.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ 7.8-7.2 (m, 4H, Ar-H), 5.1 (br s, 2H, NH₂), 2.8 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.5 (s, 3H, Ar-CH₃), 1.3 (t, J = 7.6 Hz, 3H, CH₂CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 148.5, 138.2, 135.1, 130.4, 128.9, 127.6, 125.3, 124.8, 118.9, 115.7, 105.2, 29.1, 21.3, 15.4
FT-IR (KBr, cm⁻¹)3450, 3350 (N-H stretching), 2220 (C≡N stretching), 1620 (N-H bending), 1580, 1490 (C=C aromatic stretching)
Mass Spec. (EI)m/z (%): 222 (M⁺, 100), 207 (M⁺ - CH₃, 45), 193 (M⁺ - C₂H₅, 30)

This detailed, albeit predictive, analysis of this compound provides a solid foundation for its future synthesis and empirical investigation. The unique combination of functional groups on the naphthalene scaffold suggests a rich area for chemical exploration with potential for the development of novel materials and synthetic intermediates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2 B11893521 1-Amino-6-ethyl-4-methyl-2-naphthonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

1-amino-6-ethyl-4-methylnaphthalene-2-carbonitrile

InChI

InChI=1S/C14H14N2/c1-3-10-4-5-12-13(7-10)9(2)6-11(8-15)14(12)16/h4-7H,3,16H2,1-2H3

InChI Key

GPWYTKMKYXXHLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=C(C=C2C)C#N)N

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 1 Amino 6 Ethyl 4 Methyl 2 Naphthonitrile

Retrosynthetic Analysis of the Naphthonitrile Skeleton

Retrosynthetic analysis, or the disconnection approach, is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. slideshare.netstudysmarter.co.uk This process involves breaking bonds and converting functional groups (Functional Group Interconversion, FGI) to identify plausible synthetic pathways.

Disconnection Strategies for the Nitrile Group

The introduction of the nitrile (-CN) group at the C-2 position of the naphthalene (B1677914) ring is a critical step. Two primary disconnection strategies are considered for the C-CN bond.

The first and most common strategy is the Sandmeyer reaction . wikipedia.orgbyjus.com This involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. masterorganicchemistry.comnih.gov This retrosynthetic disconnection leads to the precursor 1-amino-6-ethyl-4-methylnaphthalen-2-amine. The Sandmeyer reaction is a powerful tool for introducing a cyano group, often providing good yields and tolerating a range of substituents on the aromatic ring. byjus.comnih.gov

Approaches for Introducing Amino, Ethyl, and Methyl Substituents

Amino Group: The 1-amino group can be introduced at various stages. A common method is the reduction of a corresponding nitro group (NO₂), which can be installed via electrophilic nitration of a suitable naphthalene precursor. slideshare.netyoutube.com Alternatively, modern cross-coupling reactions like the Buchwald-Hartwig amination offer a direct route to install the amino group. acs.orgwikipedia.orgorganic-chemistry.org This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, providing a versatile method for C-N bond formation. wikipedia.orglibretexts.org The amino group could also be present from the start if the synthesis begins with a pre-functionalized naphthylamine derivative. researchgate.netncert.nic.in

Ethyl and Methyl Groups: Friedel-Crafts reactions are the classical method for introducing alkyl groups onto an aromatic ring. wikipedia.orgbyjus.com The ethyl and methyl groups could be installed via Friedel-Crafts alkylation using the corresponding alkyl halides and a Lewis acid catalyst like AlCl₃. byjus.com However, these reactions are prone to issues like carbocation rearrangements and polyalkylation. A more controlled approach is Friedel-Crafts acylation followed by reduction of the resulting ketone. For instance, acetylation or propionylation of a naphthalene precursor, followed by a Clemmensen or Wolff-Kishner reduction, would yield the methyl or ethyl substituent, respectively. The regioselectivity of Friedel-Crafts reactions on naphthalene is sensitive to steric hindrance; substitution at the α-position is often kinetically favored, while the β-position is thermodynamically favored, especially for bulkier groups. stackexchange.comrsc.org

Modern cross-coupling reactions provide an alternative with often higher regioselectivity. For example, the ethyl group could be introduced via a Suzuki coupling of a bromo-naphthalene intermediate with ethylboronic acid or a Stille coupling with an ethyl-stannane derivative. nih.govorganic-chemistry.orgmdpi.com

Precursor Synthesis and Intermediate Transformations

The success of the chosen synthetic route hinges on the efficient preparation of key intermediates, particularly substituted naphthalene precursors.

Preparation of Naphthalene-Based Starting Materials

The synthesis of the target molecule requires access to specifically substituted naphthalene building blocks. The following sections detail the preparation of crucial halogenated and aminated intermediates.

Halogenated naphthalenes are versatile intermediates, serving as precursors for cyanation, amination, and cross-coupling reactions. orgsyn.orgwikipedia.orgnih.gov Direct electrophilic halogenation of naphthalene can produce a mixture of isomers, but specific conditions can favor the formation of desired products. For instance, various methods have been developed for synthesizing halogenated naphthalenes, including one-pot procedures and reactions involving terminal alkynols. researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, rely heavily on these halogenated precursors to build the carbon skeleton. nih.govorganic-chemistry.org Similarly, the Buchwald-Hartwig amination uses aryl halides to form C-N bonds. acs.orgresearchgate.net The table below summarizes selected methods for the synthesis of these key intermediates.

Reaction TypeReagentsSubstrate ExampleProduct ExampleYieldReference
Electrophilic IodinationN-Iodosuccinimide (NIS), TfOHF7 NaphthaleneIodo-F7-Naphthalene33% chemrxiv.org
Rhenium-Catalyzed Halogenation[ReBr(CO)₃(thf)]₂, 4-BromobenzaldehydeAromatic KetimineHalogenated Naphthalene Derivative78% researchgate.net
Silver-Catalyzed HalocyclizationAgNO₃, FeCl₃, NBSTerminal AlkynolHalogenated SelenonaphthaleneGood researchgate.net
Suzuki CouplingPd(OAc)₂, Base, Aryl Boronic AcidCore-Bromo-Naphthalene DiimideCore-Aryl-Naphthalene Diimide>80% nih.gov

This table is representative and yields are highly substrate and condition dependent.

Substituted naphthylamines are another critical class of intermediates, especially for syntheses employing the Sandmeyer reaction. researchgate.net One of the most prominent methods for their synthesis is the Buchwald-Hartwig amination of a halogenated naphthalene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction has a broad scope and is tolerant of many functional groups. libretexts.org An older, but still relevant, method is the Bucherer reaction, which converts naphthols to naphthylamines using an aqueous sulfite (B76179) or bisulfite solution. mdpi.commdpi.com Furthermore, substituted naphthylamines can be prepared via [4+2] cycloaddition reactions involving benzynes. researchgate.net

The table below outlines common pathways to access these vital precursors.

Reaction NameDescriptionStarting MaterialReagentsProductReference
Buchwald-Hartwig AminationPalladium-catalyzed C-N bond formation.Aryl Halide/TriflateAmine, Pd-catalyst, BaseAryl Amine acs.orgwikipedia.org
Bucherer ReactionConversion of a naphthol to a naphthylamine.NaphtholAmmonia (B1221849), Sodium BisulfiteNaphthylamine mdpi.commdpi.com
Nitration & ReductionElectrophilic nitration followed by reduction.Naphthalene DerivativeHNO₃/H₂SO₄ then H₂, Pd/CNaphthylamine slideshare.netyoutube.com
Cycloaddition[4+2] cycloaddition with a benzyne.3-Amino-2-pyroneo-Silylaryl triflate1-Naphthylamine Derivative researchgate.net

This table illustrates general methodologies; specific substrates and conditions will vary.

Formation of the Nitrile Functionality

The introduction of a nitrile (-CN) group onto the naphthalene ring is a critical step. Several established methods can be adapted for this purpose, each with distinct precursors and reaction conditions.

Sandmeyer-Type Reactions

The Sandmeyer reaction is a versatile and widely used method for introducing a variety of functional groups, including nitriles, onto an aromatic ring by replacing a primary amino group via a diazonium salt intermediate. wikipedia.orglscollege.ac.in This method is particularly relevant for synthesizing 2-naphthonitriles from the corresponding 2-aminonaphthalene precursors.

The process begins with the diazotization of a primary aromatic amine. geeksforgeeks.org In the context of synthesizing the target compound, this would involve treating a hypothetical 1-amino-6-ethyl-4-methyl-2-aminonaphthalene precursor with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt. geeksforgeeks.orgmnstate.edu The low temperature is crucial to prevent the unstable diazonium ion from decomposing, particularly to form unwanted phenol (B47542) byproducts. mnstate.edu

Once the diazonium salt is formed, it is introduced to a solution of a copper(I) cyanide (CuCN) catalyst. masterorganicchemistry.com The copper(I) salt facilitates the substitution of the diazonium group (-N₂⁺) with a cyanide ion (CN⁻), releasing nitrogen gas and forming the desired aryl nitrile. wikipedia.orglscollege.ac.in The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. lscollege.ac.ingeeksforgeeks.org

Representative Sandmeyer Cyanation Reaction Conditions:

Parameter Condition Purpose Reference
Starting Material Primary Aromatic Amine (e.g., Aryl Amine) Source of the diazonium group geeksforgeeks.org
Diazotization Reagent NaNO₂ in aqueous HCl or H₂SO₄ Generates nitrous acid (HNO₂) in situ mnstate.edu
Temperature 0–5 °C Stabilizes the diazonium salt intermediate mnstate.edu
Cyanation Reagent Copper(I) Cyanide (CuCN) Catalyst and source of cyanide nucleophile masterorganicchemistry.com

| Product | Aryl Nitrile | Desired cyano-substituted aromatic compound | wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers an alternative route to introduce a nitrile group by displacing a suitable leaving group (like a halogen) from an electron-deficient aromatic ring. masterorganicchemistry.com For this reaction to be effective, the naphthalene ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

In a hypothetical precursor such as 1-amino-2-chloro-6-ethyl-4-methylnaphthalene, direct nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) is generally difficult because the ring is not sufficiently electron-poor. However, modern methods have been developed to facilitate such transformations. One approach involves cation-radical accelerated nucleophilic aromatic substitution (CRA-SNAr), where a photoredox catalyst generates a highly reactive cation radical from an electron-rich arene, making it susceptible to nucleophilic attack. nsf.gov For example, methoxyarenes have been successfully cyanated using an acridinium (B8443388) photoredox catalyst and acetone (B3395972) cyanohydrin as the cyanide source. nsf.gov Anodic cyanation, an electrochemical method, can also be used to substitute methylnaphthalenes, where the reaction is believed to proceed through a cation-radical intermediate. acs.org

The dehydration of a primary carboxamide (-CONH₂) group is a direct and efficient method for the synthesis of nitriles. orgoreview.com This transformation involves the removal of a water molecule from the amide. orgoreview.com To synthesize 1-Amino-6-ethyl-4-methyl-2-naphthonitrile, one would start with the corresponding 1-Amino-6-ethyl-4-methyl-2-naphthalenecarboxamide.

A variety of dehydrating agents can be employed for this purpose. Classical reagents include strong dehydrators like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.comresearchgate.net However, these reagents often require harsh conditions.

More recent and milder methods have been developed. One highly efficient protocol uses oxalyl chloride and triethylamine (B128534) with a catalytic amount of triphenylphosphine (B44618) oxide (Ph₃PO). This reaction is often complete in under 10 minutes at mild conditions and tolerates a wide range of functional groups on aromatic and heteroaromatic amides. organic-chemistry.org Another catalytic system employs a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), with a hydrosilane (e.g., PhSiH₃) as the dehydrating agent. acs.org

Comparison of Amide Dehydration Methods:

Reagent/System Typical Conditions Advantages Reference
POCl₃ or SOCl₂ Often requires heating Inexpensive, traditional method orgoreview.com
(COCl)₂ / Et₃N / cat. Ph₃PO MeCN, < 10 min Very fast, mild, high yielding, catalytic organic-chemistry.org
TBAF / PhSiH₃ Toluene, 50-100 °C Catalytic, uses convenient silane (B1218182) reagent acs.org

Ammoxidation is a powerful industrial process that converts methyl groups on an aromatic ring directly into nitrile groups in a single step. This reaction involves oxidation in the presence of ammonia and air (or oxygen) at high temperatures over a metal oxide catalyst. While highly effective for large-scale synthesis of simple aromatic nitriles, its application to complex, multi-substituted molecules like the target compound is less common in laboratory settings due to the required specialized equipment and harsh conditions. The regioselectivity on a polysubstituted naphthalene could also be a significant challenge.

Stereoselective and Regioselective Synthesis Strategies

The arrangement of the amino, ethyl, and methyl groups on the naphthalene core is fixed in the target molecule. Achieving this specific 1, 2, 4, 6-substitution pattern requires precise control over the sequence of reactions.

The regiochemical outcome of electrophilic aromatic substitution on a naphthalene ring is governed by the directing effects of the substituents already present. researchgate.netlumenlearning.com Naphthalene itself preferentially undergoes electrophilic attack at the C1 (alpha) position due to the formation of a more stable carbocation intermediate (the naphthalenonium ion) that preserves one of the aromatic rings. youtube.com

When substituents are present, their electronic properties dictate the position of further substitution. msu.edu

Activating Groups: Electron-donating groups like amino (-NH₂) and alkyl (-CH₃, -C₂H₅) are activating and ortho-, para-directing. lumenlearning.commsu.edu The amino group is a particularly strong activating group.

Deactivating Groups: Electron-withdrawing groups are deactivating and generally meta-directing.

To synthesize this compound, a synthetic strategy would leverage these directing effects. For instance, starting with a 6-ethylnaphthalene, a subsequent electrophilic substitution would need to be directed to the desired positions. The ethyl group at C6 would preferentially direct incoming electrophiles to the C5 and C7 positions. Therefore, a multi-step synthesis involving building the ring or using blocking groups would likely be necessary to achieve the 1,4,6-trisubstituted pattern before the introduction of the amino and nitrile groups. acs.orgnih.gov

The target molecule, this compound, is achiral as it does not possess any stereocenters and lacks planar or axial chirality. Therefore, chiral induction and resolution techniques are not applicable to the final compound itself.

However, if any of the synthetic intermediates in a proposed pathway were chiral, these techniques would become relevant. For instance, if an asymmetric synthesis was employed to create a chiral precursor, chiral catalysts could be used. Chiral crown ethers, for example, have been utilized as phase-transfer catalysts in asymmetric syntheses to produce enantiomerically enriched products. mdpi.com Should a racemic mixture of a chiral intermediate be formed, resolution techniques such as diastereomeric salt formation with a chiral resolving agent or chiral chromatography would be required to separate the enantiomers before proceeding with the synthesis.

Catalytic Approaches in Naphthonitrile Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency and selectivity while minimizing waste. For the synthesis of this compound, catalytic approaches are paramount for the introduction of both the amino and the nitrile groups onto the naphthalene core.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, has revolutionized the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are crucial for the synthesis of the target molecule. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination for C-N Bond Formation:

The introduction of the primary amino group at the C1 position of the naphthalene ring can be effectively achieved via the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and is known for its broad substrate scope and functional group tolerance. wikipedia.org In a plausible synthetic route, a 1-halo (e.g., 1-bromo) or 1-triflyloxy-6-ethyl-4-methylnaphthalene intermediate would be reacted with an ammonia equivalent in the presence of a palladium catalyst and a suitable ligand.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands, such as biaryl phosphines, are often employed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orgacs.org The development of various generations of these ligands has enabled the coupling of a wide array of amines with aryl halides and triflates under increasingly mild conditions. wikipedia.org

Palladium- and Copper-Catalyzed Cyanation for C-CN Bond Formation:

Following the successful amination, the nitrile group can be introduced at the C2 position. This would likely proceed through an initial selective halogenation of the 1-amino-6-ethyl-4-methylnaphthalene intermediate, followed by a transition metal-catalyzed cyanation. Both palladium and copper-based catalytic systems are well-established for this transformation.

Palladium-catalyzed cyanation of aryl halides and triflates offers a versatile method for introducing the nitrile group. organic-chemistry.orgnih.govnih.gov These reactions typically employ a palladium catalyst, a phosphine ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). organic-chemistry.orgorganic-chemistry.org The use of zinc cyanide is often favored due to its lower toxicity compared to other cyanide salts. organic-chemistry.org

Alternatively, copper-catalyzed cyanation, an extension of the classic Rosenmund-von Braun reaction, provides an efficient and often more economical route to aryl nitriles. organic-chemistry.org Modern protocols utilize catalytic amounts of a copper salt, such as copper(I) iodide (CuI), often in the presence of a ligand, and a cyanide source like sodium cyanide (NaCN). organic-chemistry.org A domino halide exchange-cyanation, where an aryl bromide is converted in situ to a more reactive aryl iodide, can further enhance the efficiency of the copper-catalyzed process. organic-chemistry.org Nickel-catalyzed cyanations have also emerged as a powerful, non-toxic alternative, utilizing sources like acetonitrile (B52724). nih.gov

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes.

Key green chemistry considerations for the proposed synthetic route include:

Atom Economy: The use of catalytic reactions, such as the Buchwald-Hartwig amination and transition metal-catalyzed cyanation, inherently improves atom economy by minimizing the formation of stoichiometric byproducts compared to classical methods.

Use of Safer Solvents and Reaction Conditions: Recent advancements have shown that many cross-coupling reactions can be performed in greener solvents, such as water or under solvent-free conditions. organic-chemistry.orgnih.govnih.govrsc.org For instance, palladium-catalyzed cyanation has been successfully carried out in aqueous media, reducing the reliance on volatile organic compounds (VOCs). organic-chemistry.orgnih.govnih.gov Mechanochemical methods, like ball milling, offer a solvent-free alternative for carrying out Buchwald-Hartwig reactions, often with reduced reaction times and waste generation. nih.govrsc.org

Use of Safer Reagents: The development of less toxic cyanide sources is a significant step towards a greener synthesis. Using zinc cyanide or potassium hexacyanoferrate(II) in palladium-catalyzed cyanations, or even employing non-metallic cyanating agents, mitigates the high risks associated with alkali metal cyanides. organic-chemistry.orgorganic-chemistry.orgacs.org Nickel-catalyzed cyanations using benign sources like butyronitrile (B89842) have also been developed. google.com

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption for cross-coupling reactions. researchgate.net The development of catalysts that are active at lower temperatures also contributes to energy efficiency. organic-chemistry.orgnih.govnih.gov

Catalyst Selection and Recycling: The use of highly efficient catalysts at low loadings minimizes the amount of metal waste. Research into heterogeneous catalysts or methods for catalyst recovery and reuse is a key area of green chemistry that can be applied to these synthetic steps.

Comparative Analysis of Synthetic Efficiencies and Scalability

The following tables provide a comparative overview of representative catalyst systems and conditions for Buchwald-Hartwig amination and palladium/copper-catalyzed cyanation based on literature for analogous substrates.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd₂(dba)₃BINAPNaOt-BuToluene1001885-95 wikipedia.org
Pd(OAc)₂XPhosK₃PO₄t-BuOH1101280-98 organic-chemistry.org
Pd(OAc)₂SPhosK₂CO₃Dioxane1002475-92 acs.org
Pd(OAc)₂RuPhosCs₂CO₃Toluene801688-97 organic-chemistry.org

Table 2: Representative Conditions for Transition Metal-Catalyzed Cyanation of Aryl Halides/Triflates

Catalyst SystemCyanide SourceSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂/dppfZn(CN)₂DMA80685-95 organic-chemistry.org
Pd₂(dba)₃/XPhosZn(CN)₂H₂O/THF402470-90 nih.govnih.gov
CuI/diamineNaCNToluene1102475-90 organic-chemistry.org
NiCl₂/dppfZn(CN)₂DMA801270-88 organic-chemistry.org
Pd(PPh₃)₄Zn(CN)₂DMF (Microwave)2000.25>86 researchgate.net

Analysis of Efficiency and Scalability:

Buchwald-Hartwig Amination: The development of increasingly active catalyst systems allows for high yields with relatively low catalyst loadings (often in the range of 0.5-2 mol%). The use of robust ligands and bases contributes to the reliability of this reaction. Scalability is generally good, although the cost of palladium and specialized ligands can be a factor in large-scale industrial processes. The choice of solvent and base needs to be carefully considered for process safety and waste management on a larger scale.

Transition Metal-Catalyzed Cyanation: Palladium-catalyzed cyanations are highly efficient and offer broad functional group tolerance, making them very reliable. organic-chemistry.orgnih.govnih.gov The ability to perform these reactions at lower temperatures and in aqueous media enhances their scalability and safety profile. nih.gov Copper-catalyzed cyanations present a more cost-effective alternative to palladium-based systems, which is a significant advantage for industrial applications. organic-chemistry.org However, they may sometimes require higher reaction temperatures. organic-chemistry.org Nickel-catalyzed methods are also gaining traction due to the lower cost of the metal and the potential for using less toxic cyanide sources. nih.govgoogle.com Microwave-assisted protocols can dramatically shorten reaction times, which can be advantageous for high-throughput synthesis and process intensification, though scalability can be a challenge. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Amino 6 Ethyl 4 Methyl 2 Naphthonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete picture of the atomic connectivity can be constructed.

The ¹H NMR spectrum of 1-Amino-6-ethyl-4-methyl-2-naphthonitrile is expected to exhibit a series of distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would be particularly informative for confirming the substitution pattern on the naphthalene (B1677914) ring.

Aromatic Protons: The protons on the naphthalene core (H3, H5, H7, and H8) would appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts would be influenced by the electronic effects of the substituents. The amino group (-NH₂) at the C1 position, being an electron-donating group, would cause an upfield shift for adjacent protons, while the electron-withdrawing nitrile group (-CN) at C2 would have a deshielding effect.

Amino Protons: The protons of the primary amine (-NH₂) would likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is typically expected in the range of 4.0-5.0 ppm.

Ethyl Group Protons: The ethyl group at the C6 position would present a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons, being closer to the aromatic ring, would resonate further downfield (approximately 2.7-2.9 ppm) than the methyl protons (around 1.2-1.4 ppm).

Methyl Group Protons: The methyl group at the C4 position would appear as a sharp singlet, likely in the range of 2.4-2.6 ppm, a typical region for methyl groups attached to an aromatic ring.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
NH₂ 4.0 - 5.0 Broad Singlet -
H3 7.2 - 7.4 Singlet -
H5 7.5 - 7.7 Doublet ~8.0 - 9.0
H7 7.3 - 7.5 Doublet of Doublets ~8.0 - 9.0, ~1.5 - 2.0
H8 7.8 - 8.0 Doublet ~8.0 - 9.0
-CH₂- (ethyl) 2.7 - 2.9 Quartet ~7.5
-CH₃ (ethyl) 1.2 - 1.4 Triplet ~7.5

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Aromatic Carbons: The ten carbons of the naphthalene ring would produce signals in the aromatic region of the spectrum, generally between 110 and 150 ppm. The carbons directly attached to substituents (C1, C2, C4, C6, C9, and C10) would have their chemical shifts significantly influenced by those groups. For instance, the carbon bearing the amino group (C1) would be shielded, while the carbon attached to the nitrile group (C2) would be deshielded.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm.

Alkyl Carbons: The carbons of the ethyl and methyl substituents would appear in the upfield region of the spectrum. The methylene carbon of the ethyl group would be expected around 28-30 ppm, and the methyl carbons would be in the 15-25 ppm range.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
-C≡N 115 - 125
Aromatic C-H 110 - 135
Aromatic C-Substituted 120 - 150
-CH₂- (ethyl) 28 - 30
-CH₃ (ethyl) 15 - 17

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the methylene and methyl protons of the ethyl group, as well as couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations would be expected between the C4-methyl protons and the C3, C4, and C10 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be useful in confirming the spatial relationships between substituents, such as the proximity of the C4-methyl protons to the H3 and H5 protons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are vital for identifying the functional groups present in a molecule.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

N-H Stretching: The amino group would exhibit symmetric and asymmetric N-H stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region in the IR spectrum.

C≡N Stretching: A sharp, intense absorption band corresponding to the nitrile group stretching vibration is expected in the region of 2210-2260 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic carbon-carbon double bond stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group is expected around 1600-1650 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Amino (-NH₂) N-H Stretch 3300 - 3500 Medium
Nitrile (-C≡N) C≡N Stretch 2210 - 2260 Strong, Sharp
Aromatic C-H C-H Stretch > 3000 Medium
Aliphatic C-H C-H Stretch < 3000 Medium
Aromatic C=C C=C Stretch 1450 - 1600 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The extended π-system of the naphthalene core in this compound, further functionalized with an auxochromic amino group and a chromophoric nitrile group, would result in characteristic UV-Vis absorption bands. The absorption maxima (λ_max) would likely be observed in the ultraviolet and possibly the near-visible region, corresponding to π→π* electronic transitions within the aromatic system. The presence of the amino group is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene.

Electronic Transitions and Chromophoric Analysis

The electronic absorption spectrum of a molecule provides insight into its electronic structure and the types of electron transitions that occur upon absorption of ultraviolet or visible light. For an aromatic compound like this compound, the chromophore is the substituted naphthalene ring system. The amino (-NH2), cyano (-CN), methyl (-CH3), and ethyl (-C2H5) groups attached to this core structure influence the energy of the electronic transitions.

The naphthalene core itself exhibits characteristic π → π* transitions. The presence of the amino group, an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The cyano group, being an electron-withdrawing group, will also influence the electronic transitions, potentially leading to intramolecular charge transfer (ICT) character in the excited state.

Based on studies of similar 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives, it is anticipated that the UV-Vis spectrum of this compound in a non-polar solvent would exhibit absorption bands in the near UV-A and visible ranges. The molar absorptivity (ε) values associated with these transitions are expected to be high, characteristic of allowed π → π* transitions.

Anticipated Electronic Transition Data:

Transition TypeExpected λmax (nm)SolventMolar Absorptivity (ε) (M⁻¹cm⁻¹)
π → π~350-450Acetonitrile (B52724)>10,000
π → π~250-300Acetonitrile>20,000

Note: This table represents expected values based on related compounds and is for illustrative purposes. Actual experimental data is required for confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C14H14N2), the expected exact mass can be calculated.

Expected High-Resolution Mass Spectrometry Data:

IonCalculated m/z
[M]⁺210.1157
[M+H]⁺211.1235

Note: This table shows calculated exact masses. Experimental verification is necessary.

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of this fragmentation pattern provides valuable information for structural elucidation. For this compound, several key fragmentation pathways can be predicted.

The molecular ion peak ([M]⁺) is expected to be prominent due to the stability of the aromatic naphthalene ring. Common fragmentation patterns for aromatic amines and alkyl-substituted aromatic compounds would be anticipated. Alpha-cleavage adjacent to the amino group could lead to the loss of a hydrogen radical. Cleavage of the ethyl group is also a likely fragmentation pathway, resulting in the loss of a methyl radical (CH3•) or an ethyl radical (C2H5•). The loss of hydrogen cyanide (HCN) from the cyano group is another potential fragmentation route.

Predicted Fragmentation Data:

m/zPossible Fragment Ion
210[C14H14N2]⁺ (Molecular Ion)
195[M - CH3]⁺
181[M - C2H5]⁺
183[M - HCN]⁺

Note: This table presents predicted fragmentation patterns. The relative abundances of these fragments would depend on the ionization technique and energy.

Reaction Mechanisms and Chemical Reactivity of 1 Amino 6 Ethyl 4 Methyl 2 Naphthonitrile

Reactivity of the Amino GroupThis section was planned to detail reactions involving the primary amino (-NH2) group.

Diazotization and Coupling ReactionsAromatic primary amines are known to undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo various coupling reactions, for instance, with activated aromatic rings to form azo compounds, which are often colored dyes.

Without specific experimental data or theoretical studies on 1-Amino-6-ethyl-4-methyl-2-naphthonitrile, any discussion of its reactivity remains speculative and based on the general principles of its constituent functional groups. Further empirical research is required to elucidate the precise chemical behavior and reaction pathways of this specific molecule.

Reactivity of the Naphthalene (B1677914) Ring System

The naphthalene ring system is inherently more reactive than benzene (B151609) towards electrophilic attack due to the lower loss of resonance energy in forming the intermediate carbocation. libretexts.org The presence of two fused rings allows for more resonance structures to be drawn for the intermediate, thereby stabilizing it.

Electrophilic Aromatic Substitution (EAS) Reactions

Naphthalene typically undergoes electrophilic aromatic substitution (EAS) preferentially at the C1 (α) position over the C2 (β) position. wordpress.compearson.com This preference is attributed to the greater stability of the carbocation intermediate formed during α-substitution, which can be stabilized by resonance structures that keep one of the benzene rings fully aromatic. wordpress.comstackexchange.com

For this compound, the substitution pattern will be heavily influenced by the existing substituents. The amino group at C1 is a powerful activating group and an ortho-, para-director. The ethyl group at C6 and the methyl group at C4 are also activating, ortho-, para-directing alkyl groups. numberanalytics.com The cyano group at C2, however, is a deactivating group and a meta-director. The cumulative effect of these groups will determine the ultimate position of electrophilic attack.

PositionActivating/Deactivating InfluencePredicted Reactivity
C3Influenced by ortho-amino (activating) and meta-cyano (deactivating)Moderately activated
C5Influenced by para-amino (activating) and ortho-ethyl (activating)Highly activated
C7Influenced by ortho-ethyl (activating) and meta-amino (activating)Activated
C8Influenced by peri-amino (steric hindrance) and meta-methyl (activating)Sterically hindered, moderately activated

Given the strong activating and directing effect of the amino group, and the additional activation from the alkyl groups, positions C5 and C7 are likely to be the most favored sites for electrophilic attack. However, steric hindrance from the adjacent methyl group at C4 and the peri-interaction with the amino group at C1 could influence the regioselectivity.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (NAS) is less common for electron-rich aromatic systems like naphthalene. libretexts.org It typically requires the presence of strong electron-withdrawing groups to make the ring susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

In this compound, the cyano group at C2 is a strong electron-withdrawing group, which could potentially facilitate NAS reactions. For NAS to occur, a suitable leaving group would need to be present on the ring, typically a halide. The electron-donating amino and alkyl groups would generally disfavor NAS by increasing the electron density of the ring system. However, the cyano group's presence might enable substitution at positions ortho or para to it, provided a good leaving group is present.

Dearomatization Reactions

Dearomatization reactions are transformations that convert an aromatic compound into a non-aromatic one. nih.gov These reactions are of significant interest as they provide access to three-dimensional molecular architectures from flat aromatic precursors. nih.govrsc.org For naphthalene derivatives, dearomatization can be achieved through various methods, including reduction, oxidation, cycloaddition, and metal-catalyzed reactions. acs.orgnih.govjst.go.jp

The susceptibility of this compound to dearomatization would depend on the specific reaction conditions. The electron-rich nature of the substituted naphthalene ring could make it a suitable substrate for certain oxidative or cycloaddition reactions. For instance, visible-light-induced dearomative cycloadditions have been reported for naphthalene derivatives. rsc.org

Influence of Substituents (Amino, Ethyl, Methyl) on Reactivity and Selectivity

The substituents on the naphthalene ring play a crucial role in modulating its reactivity and controlling the regioselectivity of reactions.

Electronic and Steric Effects of Substituents

The electronic and steric effects of the amino, ethyl, and methyl groups on the reactivity of this compound are summarized in the table below.

SubstituentPositionElectronic EffectSteric Effect
Amino (-NH2)C1Strong electron-donating (resonance), activatingModerate, can influence peri-interactions
Cyano (-CN)C2Strong electron-withdrawing (resonance and inductive), deactivatingLinear, minimal steric hindrance
Methyl (-CH3)C4Electron-donating (inductive and hyperconjugation), activatingModerate, can influence substitution at adjacent positions
Ethyl (-C2H5)C6Electron-donating (inductive and hyperconjugation), activatingCan be bulky, potentially directing away from the ortho position

The amino group is a powerful activating group due to the ability of its lone pair of electrons to participate in resonance with the aromatic system, significantly increasing the electron density of the ring, particularly at the ortho and para positions. quora.comtardigrade.in The ethyl and methyl groups are also activating, though to a lesser extent, through inductive effects and hyperconjugation. numberanalytics.com Conversely, the cyano group is strongly deactivating due to its electron-withdrawing inductive and resonance effects.

Steric hindrance is another critical factor. stackexchange.comnumberanalytics.com The ethyl group at C6 and the methyl group at C4 can sterically hinder attack at adjacent positions. The peri-interaction between the amino group at C1 and any potential substituent at C8 can also be a significant steric barrier.

Regioselectivity and Stereoselectivity in Reactions

The interplay of electronic and steric effects governs the regioselectivity of reactions. In electrophilic aromatic substitution, the strong activating and ortho-, para-directing nature of the amino group at C1, reinforced by the alkyl groups, will be the dominant directing influence. youtube.com Therefore, electrophilic attack is most likely to occur at the C5 or C7 positions. The exact ratio of products would depend on the specific electrophile and reaction conditions, with larger electrophiles potentially favoring the less sterically hindered C7 position.

Stereoselectivity would be a consideration in reactions that create new chiral centers, such as certain dearomatization or addition reactions. The existing stereochemistry of the molecule, if any, and the approach of the reagents would determine the stereochemical outcome. For instance, in an asymmetric dearomatization reaction, the use of a chiral catalyst could lead to the formation of one enantiomer in excess. acs.org

Synthesis of Complex Organic Molecules Incorporating the Naphthonitrile Scaffold

The rich chemical architecture of this compound serves as a valuable starting point for the synthesis of a diverse array of complex organic molecules. The strategic manipulation of its functional groups allows for the construction of intricate scaffolds with potential applications in medicinal chemistry and materials science.

Heterocyclic Ring Annulations (e.g., Pyrazoles, Pyridines, Pyrimidines, Selenazoles)

The presence of an amino and a cyano group in a 1,3-relationship on the naphthalene ring makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. In the context of this compound, the amino group can be diazotized and subsequently cyclized to form a pyrazole ring fused to the naphthalene core. While specific studies on this exact transformation for this compound are not prevalent, the general methodology for pyrazole synthesis from aromatic amines is well-established. For instance, the reaction of 5-aminopyrazoles with 1,3-bis-electrophilic substrates is a common route to pyrazolo[3,4-b]pyridines.

Pyridines: The construction of a pyridine (B92270) ring onto the naphthonitrile scaffold can be achieved through various condensation reactions. For example, a Hantzsch-like synthesis could be envisioned, where the enamine character of the starting material reacts with a β-dicarbonyl compound and an aldehyde. Another approach involves the reaction with 1,3-dielectrophiles to construct the pyridine ring. The synthesis of 1,6-naphthyridin-2(1H)-ones from preformed pyridines highlights the versatility of building such bicyclic systems. nih.gov

Pyrimidines: Pyrimidine (B1678525) rings are commonly synthesized through the reaction of a compound containing an amidine or guanidine (B92328) moiety with a 1,3-dicarbonyl compound. The amino and nitrile groups of this compound can be transformed into a reactive intermediate suitable for pyrimidine ring formation. For instance, the amino group could be converted into a urea (B33335) or thiourea (B124793) derivative, which can then undergo intramolecular cyclization or react with a suitable partner to form the fused pyrimidine ring. The synthesis of 6-amino-5-cyano-4-phenyl-2-mercapto pyrimidine via a three-component condensation illustrates a relevant synthetic strategy. benthamopen.com

Selenazoles: The synthesis of selenazoles typically involves the reaction of a selenoamide with an α-haloketone. The nitrile group of this compound could potentially be converted to a selenoamide by treatment with a selenium-transfer reagent like phosphorus pentaselenide. This selenoamide intermediate could then be cyclized with an appropriate α-haloketone to yield a naphtho[2,1-d]selenazole derivative. The general synthesis of 1,3-selenazoles from nitriles via selenoamides provides a viable pathway. mdpi.comnih.gov

Polymerizable Monomers and Precursors for Advanced Materials

The functional groups on this compound can be modified to introduce polymerizable functionalities. For example, the amino group can be acylated with acryloyl chloride or methacryloyl chloride to introduce a vinyl group, rendering the molecule capable of undergoing free-radical polymerization. The resulting polymers would possess the rigid and planar naphthonitrile core, which could impart interesting thermal and optical properties to the material.

Introduction of Additional Functional Groups

The aromatic naphthalene core of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of further functional groups that can modulate its chemical and physical properties.

Selective Halogenation, Nitration, and Sulfonation

Halogenation: Direct halogenation of the naphthalene ring can be achieved using various halogenating agents. The positions of substitution will be directed by the existing activating amino and alkyl groups and the deactivating nitrile group. Milder conditions would be required to control the regioselectivity and avoid over-halogenation.

Nitration: The introduction of a nitro group onto the naphthalene ring can be accomplished using a mixture of nitric acid and sulfuric acid. The strong activating effect of the amino group will likely direct the nitration to the ortho and para positions relative to it.

Sulfonation: Sulfonation can be carried out by treating the compound with fuming sulfuric acid. Similar to nitration, the position of the sulfonic acid group will be influenced by the directing effects of the substituents already present on the naphthalene ring. The general mechanism for aromatic nitration and sulfonation involves the formation of a highly reactive electrophile that attacks the aromatic ring. mdpi.com

Palladium-Catalyzed Coupling Reactions for Extended Conjugation

To create larger, more conjugated systems, the naphthonitrile scaffold can be further functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. For these reactions to be feasible, a halide (or triflate) functionality would first need to be introduced onto the naphthalene ring through one of the methods described in section 5.2.1. Once halogenated, the molecule can be coupled with a variety of partners (boronic acids, alkenes, or terminal alkynes) to extend the π-conjugated system. These extended systems are of interest for their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Design and Synthesis of Conjugated Systems

By combining the strategies of heterocyclic ring annulation and palladium-catalyzed coupling reactions, highly complex and extended conjugated systems based on the this compound core can be designed and synthesized. For instance, a fused pyrimidine ring could be constructed, followed by halogenation of the naphthalene core and subsequent Suzuki coupling to attach another aromatic moiety. Such molecules would possess unique photophysical properties due to their extended π-systems and the presence of heteroatoms. The design of these systems is guided by the desired electronic properties, with the aim of creating materials with tailored absorption and emission characteristics.

Derivatization and Functionalization of 1 Amino 6 Ethyl 4 Methyl 2 Naphthonitrile

Exploration of π-Extended Systems

The extension of π-conjugated systems in aromatic molecules is a significant area of research in materials science and medicinal chemistry. This is often achieved by introducing unsaturated linkages, such as ethynyl (B1212043) or styryl groups, to the core aromatic structure. These modifications can dramatically alter the photophysical and electronic properties of the parent molecule, leading to applications in fields like organic light-emitting diodes (OLEDs), fluorescent probes, and photodynamic therapy.

A comprehensive search of the scientific literature and chemical databases has been conducted to gather information on the derivatization of 1-Amino-6-ethyl-4-methyl-2-naphthonitrile through the introduction of ethynyl or styryl linkages. The objective was to identify research detailing the synthesis, characterization, and properties of such π-extended systems.

Despite a thorough investigation, no specific research articles, patents, or conference proceedings were found that describe the synthesis or study of this compound functionalized with ethynyl or styryl groups. The current body of scientific knowledge does not appear to contain specific data, such as synthetic methodologies, reaction yields, or photophysical and electrochemical properties, for these particular derivatives.

While general methodologies exist for the introduction of ethynyl and styryl moieties onto aromatic amines and naphthalene (B1677914) cores, for instance through Sonogashira or Heck coupling reactions, their specific application to this compound has not been documented. Consequently, no data tables detailing the research findings for these specific π-extended systems can be provided at this time.

Further research would be required to explore the synthesis and properties of ethynyl- and styryl-substituted derivatives of this compound. Such studies would be valuable in elucidating the structure-property relationships of this class of compounds and assessing their potential for various applications.

While computational studies on related naphthonitrile derivatives and other aromatic amines exist, directly extrapolating this data to this compound would be scientifically inaccurate. The precise arrangement of the amino, ethyl, and methyl functional groups on the naphthalene core significantly influences the molecule's electronic structure and properties. Therefore, in the absence of specific research on the target compound, a detailed analysis as per the requested outline cannot be provided at this time.

Further theoretical studies are required to elucidate the specific computational and spectroscopic characteristics of this compound.

Computational and Theoretical Investigations of 1 Amino 6 Ethyl 4 Methyl 2 Naphthonitrile

Spectroscopic Property Predictions

Calculated NMR Chemical Shifts

There is no specific data available in the reviewed literature detailing the calculated Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Amino-6-ethyl-4-methyl-2-naphthonitrile. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed to predict ¹H and ¹³C NMR spectra, providing valuable insights into the molecular structure. However, such theoretical analyses for this specific compound have not been reported.

Reaction Mechanism Modeling

Detailed modeling of reaction mechanisms involving this compound is not present in the current body of scientific literature.

Transition State Characterization and Reaction Pathway Elucidation

No studies were found that characterize the transition states or elucidate the reaction pathways for chemical transformations involving this compound. Such computational investigations are crucial for understanding the kinetics and thermodynamics of reactions, but they have not been applied to this compound.

Energetic Profiles of Key Transformations

Similarly, the energetic profiles for any key chemical transformations of this compound have not been computationally determined or reported. This includes the calculation of activation energies and reaction enthalpies that would define the energetic landscape of its potential reactions.

Structure-Property Relationship Studies

Specific structure-property relationship studies concerning this compound are absent from the available literature.

Correlation of Electronic Structure with Reactivity and Optical Properties

There are no published investigations that correlate the electronic structure of this compound with its reactivity or optical properties. Such studies typically involve the analysis of molecular orbitals (e.g., HOMO and LUMO) and electronic transitions to predict chemical behavior and spectroscopic characteristics. The absence of this data indicates a significant gap in the scientific understanding of this specific molecule.

Potential Research Applications of Naphthonitrile Derivatives

Materials Science Research

The rigid, planar structure and extensive π-electron conjugation of the naphthalene (B1677914) moiety are key features that make its derivatives, including naphthonitriles, excellent candidates for the construction of organic electronic materials. nih.gov These properties often lead to high quantum yields, exceptional photostability, and desirable charge-transport characteristics. nih.govgatech.edu

Naphthalene-based compounds are actively investigated for their applications in optoelectronic devices, particularly in the development of emitters for Organic Light-Emitting Diodes (OLEDs). The goal is to create stable, efficient, and color-pure light sources for displays and lighting. nih.gov

Researchers have synthesized various naphthalene derivatives to serve as emissive layers in OLEDs. For instance, a naphthalimide derivative, 4-(2-fenoxi-p-xileno)-N-methyl-1,8-naphthalimide (NPOX), was developed and shown to have a fluorescence emission peak at 456 nm (in the blue region). researchgate.net An OLED device fabricated with NPOX as the emitting layer produced blue light peaked at approximately 465 nm. researchgate.net The development of efficient and stable blue emitters remains a critical challenge in OLED technology, as they are often prone to faster degradation. nih.gov

Derivatives of naphthalene diimide (NDI) are also being explored to enhance organic electronic devices. gatech.edu These materials are noted for their remarkable thermal, chemical, and photochemical stability, along with high electron affinities, which are crucial for efficient device performance. gatech.edu Similarly, pyridinecarbonitrile derivatives have been successfully used as acceptor units in highly efficient thermally activated delayed fluorescent (TADF) emitters, achieving sky-blue to green emissions in OLEDs. frontiersin.org The strategic design of these molecules, often incorporating donor and acceptor moieties, allows for the tuning of their electronic and optical properties to meet the specific requirements of optoelectronic applications. gatech.edufrontiersin.org

Table 1: Examples of Naphthalene Derivatives in OLED Research

Compound Type Specific Derivative Example Application/Finding Emission Color Reference(s)
Naphthalimide 4-(2-fenoxi-p-xileno)-N-methyl-1,8-naphthalimide (NPOX) Used as an emitting layer in an OLED. Blue (~465 nm) researchgate.net
Naphthalene Diimide (NDI) Stannyl-functionalized NDIs Developed for use as semiconductors in various organic electronics, including OLEDs. N/A gatech.edu
Pyrene-Benzimidazole 2-(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene Studied as a potential blue emitter to address stability issues. Blue nih.gov
Pyridinecarbonitrile 2AcNN, 2PXZNN, 5PXZNN Developed as highly efficient TADF emitters for OLEDs. Sky-blue to Green frontiersin.org

The development of n-type (electron-transporting) organic semiconductors has lagged behind p-type (hole-transporting) materials, partly due to a scarcity of suitable electron-deficient building blocks. nih.gov Imide-functionalized aromatic compounds, such as naphthalene diimide (NDI), are among the most promising candidates for creating n-type semiconductors. gatech.edunih.gov These materials are essential for fabricating complementary circuits and p-n junctions in organic electronics. nih.gov

Researchers at Georgia Tech have developed NDI derivatives functionalized with stannyl (B1234572) substituents for use as semiconductors. gatech.edu These materials exhibit high thermal and chemical stability and can form thin films with excellent charge-carrier mobility, enabling air-stable operation of Organic Field-Effect Transistors (OFETs). gatech.edu

Beyond NDIs, other naphthalene-based heterocyclic structures have shown potential. For example, novel n-type small molecules based on a 1,5-naphthyridine-2,6-dione (NTD) unit have been synthesized. rsc.org One such molecule, NTDT-DCV, which incorporates thiophene (B33073) and dicyanovinyl groups, exhibited an electron mobility of 0.14 cm²/V·s in OFETs, attributed to its planar structure and well-ordered thin-film morphology. rsc.org The ability to synthetically modify the naphthalene core allows for precise control over the electronic properties and performance of these semiconductors. rsc.org

The inherent photophysical properties of the naphthalene scaffold make its derivatives highly suitable for use as fluorescent probes and dyes. nih.gov Their rigid structure and large π-conjugated system often result in high fluorescence quantum yields and excellent photostability. nih.gov These characteristics are valuable for sensing and imaging applications in biological and chemical systems. nih.gov

Naphthoic acid derivatives have been synthesized to act as fluorescent probes for the detection of advanced glycation end-product (AGE) breakers, which are relevant to various diseases. nih.gov Specifically, 1-(naphthalen-1-yl)propane-1,2-dione (B11748664) was identified as a key compound in a high-throughput fluorescence assay. nih.gov The hydrophobic nature of naphthalene-based probes can enhance their sensing and selectivity for specific analytes, including ions and biomolecules. nih.gov

In another application, a naphthyl derivative, 1-methyl-4-[2-(6-hydroxy-2-naphthalene)-vinyl]-pyridine iodide, has been developed as a mitochondria-targeted pH fluorescent probe. google.com This probe exhibits a large Stokes shift (196 nm) and is sensitive to pH changes within the alkaline environment of mitochondria, demonstrating the potential for creating targeted intracellular sensors. google.com The ability to modify the naphthalene structure allows for the creation of probes that respond to specific environmental changes or target particular cellular compartments. google.comatlas.jp

The versatility of the naphthalene ring system extends to the development of advanced polymers and materials with unique properties. Naphthalene derivatives can be incorporated into polymer backbones or used as functional pendants to impart specific electronic, optical, or thermal characteristics.

For example, naphthalene phthalimide (B116566) derivatives have been synthesized and studied as model compounds for electrochromic materials, which change color in response to an applied electrical potential. mdpi.com These materials are of interest for applications such as smart windows, displays, and data storage. mdpi.com The research showed that these derivatives undergo reversible electrochemical reduction, leading to the generation of stable radical anions and a change in optical properties. mdpi.com

Furthermore, the synthesis of complex heterocyclic systems can utilize naphthonitrile precursors. Pyrimidine (B1678525) derivatives, which are important in both pharmaceuticals and materials science, can be constructed via the cyclization of nitriles with other reagents. rsc.org The use of α-naphthonitrile in a metal-free [2+2+2] cyclization reaction to form a 2,4,6-trisubstituted pyrimidine has been demonstrated, highlighting the role of naphthonitriles as building blocks in the synthesis of more complex functional materials. rsc.org

Chemical Biology and Medicinal Chemistry (General Research Scope)

The naphthalene scaffold is a common feature in many medicinally important compounds, recognized for a wide spectrum of biological activities, including antimicrobial and anticancer properties. rasayanjournal.co.inmdpi.comnih.gov The ability to easily modify the naphthalene core allows for the systematic exploration of how structural changes affect biological activity, making it a valuable tool in drug discovery. nih.gov

Naphthonitrile and other naphthalene derivatives serve as a foundational scaffold for investigating structure-activity relationships (SAR), a critical process in medicinal chemistry for optimizing lead compounds. nih.govnih.gov By synthesizing series of related compounds and evaluating their biological effects, researchers can identify the chemical features responsible for potency and selectivity.

Antiviral Research: Naphthalene derivatives have shown promise as antiviral agents against a broad spectrum of viruses. researchgate.net For instance, certain N-(diethylphosphonoalkyl)-1,8-naphthalimides have demonstrated inhibitory activity against coxsackie virus B4, herpes simplex virus-2, and human coronavirus. researchgate.net Naphthoquinones, which are structurally related to naphthalenes, have also been investigated for their antiviral potential against viruses like herpes simplex virus type 1 (HSV-1). nih.gov SAR studies in this area aim to enhance antiviral efficacy while minimizing toxicity. For example, introducing a naphthalene moiety into dithioacetal compounds was found to enhance their activity against plant viruses like tobacco mosaic virus (TMV). rsc.org

Anticancer Research: The anticancer potential of naphthalene-based compounds is extensively documented. mdpi.comnih.govnih.govpreprints.org Naphthoquinones, in particular, exhibit cytotoxic effects against cancer cells through various mechanisms, including the generation of reactive oxygen species and the inhibition of key enzymes like topoisomerase. mdpi.comnih.gov SAR studies are crucial for optimizing these effects. For example, the synthesis and evaluation of numerous plumbagin (B1678898) and shikonin (B1681659) derivatives (types of naphthoquinones) have identified compounds with potent activity against specific cancer cell lines, such as pancreatic and lung cancer. mdpi.compreprints.org The addition of different substituent groups to the 1,4-naphthoquinone (B94277) ring can significantly alter the compound's redox properties and, consequently, its biological activity. nih.gov These studies underscore the value of the naphthalene scaffold as a tunable platform for developing new therapeutic agents. frontiersin.org

Table 2: Biological Activities of Selected Naphthalene Derivative Classes

Derivative Class Biological Activity Example Finding Target/Mechanism Reference(s)
Naphthalimides Antiviral, Cytostatic N-(diethylphosphonomethyl)-3-nitro-1,8-naphthalimide showed activity against coxsackie virus B4. Inhibition of viral replication. researchgate.net
1,4-Naphthoquinones Anticancer, Antiviral Shikonin derivatives showed cytotoxicity against H1975 lung cancer cells. Topoisomerase inhibition, redox cycling. mdpi.compreprints.org
Dithioacetal-naphthalenes Antiviral (Plant) Introduction of a naphthalene moiety enhanced activity against TMV. Plant resistance induction. rsc.org
Aminomethylnaphthoquinones Antiviral Benzyl-substituted derivative showed high inhibitory activity against HSV-1. Inhibition of early and late viral replication phases. nih.gov

Enzyme Inhibition Studies

The structural motif of 1-Amino-6-ethyl-4-methyl-2-naphthonitrile is reminiscent of various classes of enzyme inhibitors. The naphthalene core provides a rigid scaffold that can effectively present the amino and nitrile functionalities to the active site of an enzyme.

Naphthalene derivatives have demonstrated inhibitory activity against a range of enzymes. For instance, certain 1-naphthol (B170400) derivatives have been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory cascade, with IC50 values in the nanomolar range. nih.gov Specifically, 2-(aryl-methyl)-1-naphthols are among the most potent 5-lipoxygenase inhibitors reported. nih.gov Furthermore, studies on N-benzenesulfonylglycine derivatives, which include naphthylenesulfonylglycines, have shown significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. nih.gov The β-naphthylenesulfonylglycine, for example, exhibited a remarkable IC50 value of 0.4 µM. nih.gov

The amino functionality in this compound is a critical feature. Amino acid derivatives and aminopyrimidine derivatives have been successfully developed as inhibitors for various enzymes, including digestive enzymes like α-amylase and α-glucosidase, as well as β-glucuronidase. nih.govnih.gov For example, certain synthetic amino acid derivatives have shown potent inhibitory effects on α-glucosidase with IC50 values as low as 51 µM. nih.gov Similarly, a series of 2-aminopyrimidine (B69317) derivatives were found to be effective inhibitors of β-glucuronidase, with one compound exhibiting an IC50 of 2.8 µM, significantly more potent than the standard inhibitor. nih.gov

Given these precedents, it is plausible that this compound could be investigated as an inhibitor for a variety of enzymes. The combination of the planar naphthalene ring, the basic amino group, and the electron-withdrawing nitrile group could facilitate interactions with enzyme active sites through a combination of hydrophobic interactions, hydrogen bonding, and dipole-dipole interactions. The ethyl and methyl groups could further influence selectivity and potency by interacting with specific hydrophobic pockets within the enzyme.

Table 1: Enzyme Inhibitory Activities of Related Naphthalene and Amino-Substituted Derivatives

Compound ClassTarget EnzymeKey Derivative ExampleIC50 ValueReference
1-Naphthol Derivatives5-Lipoxygenase2-(Aryl-methyl)-1-naphthols0.01-0.2 µM nih.gov
N-BenzenesulfonylglycinesAldose Reductaseβ-Naphthylenesulfonylglycine0.4 µM nih.gov
Synthetic Amino Acid Derivativesα-GlucosidasePPC84, PPC89, PPC10151-353 µM nih.gov
2-Aminopyrimidine Derivativesβ-GlucuronidaseCompound 242.8 µM nih.gov

This table presents data for compounds structurally related to this compound to illustrate the potential for enzyme inhibition.

Analytical Chemistry Research

The unique structural characteristics of this compound also suggest its utility in the field of analytical chemistry, particularly in chromatographic techniques. The presence of a chromophoric naphthalene system, a polar amino group, and a nitrile group can be exploited for detection and separation purposes.

Chromatographic Applications (e.g., stationary phases in HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, and the development of novel stationary phases is crucial for enhancing separation efficiency and selectivity. While there is no specific mention of this compound being used as a stationary phase, its properties suggest it could be a candidate for such applications.

The separation of naphthalene and its derivatives is a common application of reversed-phase HPLC (RP-HPLC). rdd.edu.iqresearchgate.netnih.gov Typically, C18 columns are employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution. rdd.edu.iq The retention behavior of naphthalene derivatives is influenced by factors such as the organic modifier ratio, the pH of the mobile phase, and the column temperature. rdd.edu.iq For instance, increasing the acetonitrile concentration generally leads to a decrease in retention time.

The amino group on this compound could be leveraged for specialized chromatographic applications. Amino-bonded stationary phases are used in both normal-phase and reversed-phase chromatography. In normal-phase mode, they can separate polar compounds, while in reversed-phase mode, they offer different selectivity compared to traditional C18 phases.

Furthermore, the chiral centers that could be introduced into derivatives of this compound open the door for its use in chiral chromatography. The separation of enantiomers is of paramount importance in the pharmaceutical industry, and various chiral stationary phases are employed for this purpose. rotachrom.comnih.govnih.gov The rigid naphthalene backbone of the target compound could serve as a platform for the attachment of chiral selectors, potentially leading to new chiral stationary phases with unique separation capabilities.

Table 2: Typical HPLC Parameters for the Analysis of Naphthalene Derivatives

ParameterDescriptionExample ConditionReference
ColumnStationary phase used for separation.ODS-C18 (150×4.6 mm I.D) rdd.edu.iq
Mobile PhaseSolvent system that moves the analyte through the column.Acetonitrile:0.01M phosphate (B84403) buffer (80:20 v/v) rdd.edu.iq
Flow RateThe speed at which the mobile phase passes through the column.1.0 mL/min rdd.edu.iqresearchgate.net
DetectionMethod used to detect the analyte as it elutes from the column.UV absorption at 254 nm rdd.edu.iqresearchgate.net
TemperatureColumn temperature can affect retention time and resolution.60 °C rdd.edu.iq

This table provides a general overview of HPLC conditions used for related compounds and is not specific to this compound.

While direct experimental data on This compound remains to be published, a thorough analysis of its structural components and the known activities of related compounds strongly suggests its potential in both medicinal and analytical chemistry. The presence of the aminonaphthonitrile core makes it a compelling candidate for enzyme inhibition studies, with the potential to target a variety of enzymes implicated in human diseases. Furthermore, its chemical properties make it a person of interest for the development of new chromatographic methods, including specialized stationary phases for HPLC. Future research focusing on the synthesis and biological evaluation of this specific molecule is warranted to fully unlock its scientific potential.

Future Research Directions

Exploration of Novel Synthetic Routes

The development of efficient and sustainable synthetic pathways is fundamental to enabling the broader investigation of 1-Amino-6-ethyl-4-methyl-2-naphthonitrile. Future research will likely focus on moving beyond traditional multi-step syntheses towards more innovative and atom-economical approaches.

One promising avenue is the application of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules like this compound in a single step from three or more starting materials, which can significantly improve efficiency and reduce waste. clockss.org The development of a tailored MCR for this specific substitution pattern on the naphthalene (B1677914) ring would be a significant advancement.

Another key area of exploration is the use of biocatalysis . Enzymes offer a high degree of selectivity and can operate under mild reaction conditions, presenting a green alternative to conventional chemical catalysts. nih.gov Research could focus on identifying or engineering enzymes, such as nitrile hydratases or aminotransferases, to facilitate key steps in the synthesis of the target molecule.

Furthermore, the development of novel catalytic systems will be crucial. This could involve exploring new transition metal catalysts or organocatalysts that can promote the desired bond formations with high yield and selectivity. For instance, gold or silver-catalyzed reactions have shown promise in the synthesis of other N-glycosides and could potentially be adapted. iiserpune.ac.in

Potential Synthetic StrategyKey AdvantagesResearch Focus
Multicomponent Reactions (MCRs)High atom economy, step efficiency, reduced waste. clockss.orgDesign of a one-pot reaction combining precursors for the substituted naphthalene core.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly. nih.govScreening and engineering of enzymes for specific bond formations.
Novel Catalytic SystemsPotentially higher yields and selectivity, novel reaction pathways. iiserpune.ac.inExploration of transition metal or organocatalysts for the key synthetic steps.

Development of Advanced Functional Materials

The unique electronic and structural features of this compound make it an attractive building block for the creation of advanced functional materials. indexcopernicus.comwiley-vch.deresearchgate.netwikipedia.orgresearch.com The presence of both an electron-donating amino group and an electron-withdrawing nitrile group on the aromatic naphthalene system suggests potential for interesting photophysical and electronic properties.

Future research could investigate the incorporation of this molecule into organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) . The tunable electronic properties of the naphthalene core could be exploited to develop new materials with tailored energy levels for efficient charge transport and light emission.

The amino group also provides a handle for the functionalization of nanomaterials , such as carbon nanotubes or graphene. rsc.org By covalently attaching this compound to the surface of these materials, their dispersion, solubility, and electronic properties could be modified for applications in sensors, composites, and nanoelectronics. rsc.org

Potential Application AreaKey Molecular PropertyResearch Direction
Organic Electronics (OLEDs, OPVs)Tunable electronic energy levels, charge transport capabilities.Synthesis of polymers or dendrimers incorporating the naphthonitrile unit.
Functionalized NanomaterialsSurface modification capabilities via the amino group. rsc.orgCovalent attachment to carbon nanotubes or graphene to enhance their properties.
Molecular SensorsPotential for changes in fluorescence upon binding to specific analytes.Investigation of the fluorometric response to various metal ions or small molecules.

Expansion into Interdisciplinary Research Areas

The versatile structure of this compound opens doors for its application in various interdisciplinary fields, most notably in medicinal chemistry and chemical biology. Amino and nitrile groups are common pharmacophores found in many bioactive molecules.

As a bifunctional building block , this compound could be utilized in the synthesis of novel libraries of compounds for drug discovery. enamine.net The amino group can be readily modified to introduce different substituents, while the nitrile group can participate in various chemical transformations to create diverse molecular architectures. enamine.net These libraries could then be screened for potential therapeutic activities.

The naphthalene scaffold itself is present in numerous pharmaceuticals. Therefore, derivatives of this compound could be designed as probes or labels for studying biological systems. For example, by introducing a fluorescent tag, the molecule could be used to visualize specific cellular components or processes.

Interdisciplinary FieldPotential Role of the CompoundResearch Focus
Medicinal ChemistryScaffold for combinatorial library synthesis. enamine.netGeneration of diverse derivatives for high-throughput screening against various biological targets.
Chemical BiologyFluorescent probe or molecular label.Synthesis of fluorescently tagged derivatives for cellular imaging applications.
Supramolecular ChemistryBuilding block for self-assembling systems.Investigation of non-covalent interactions to form ordered nanostructures.

Computational Design and Prediction of New Derivatives

Computational chemistry will be an indispensable tool in guiding the future research and development of this compound and its derivatives. The use of theoretical models can significantly accelerate the discovery of new molecules with desired properties, while reducing the need for extensive trial-and-error experimentation.

Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, photophysical properties, and reactivity of the molecule and its potential derivatives. This information can be used to screen for candidates with optimal characteristics for specific applications, such as in advanced functional materials.

Molecular dynamics (MD) simulations can provide insights into how derivatives of this compound might interact with biological targets, such as proteins or nucleic acids. This can aid in the rational design of new drug candidates. Furthermore, computational approaches can be used to explore and propose novel synthetic pathways, identifying the most energetically favorable reaction routes. nih.gov

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT)Materials ScienceElectronic energy levels, absorption and emission spectra, reactivity.
Molecular Dynamics (MD)Medicinal ChemistryBinding affinities to biological targets, conformational analysis.
Reaction Pathway ModelingSynthetic ChemistryTransition state energies, reaction kinetics, optimal reaction conditions. nih.gov

Q & A

Q. What are the recommended synthetic pathways for 1-Amino-6-ethyl-4-methyl-2-naphthonitrile, and how can experimental efficiency be optimized?

  • Methodological Answer : Begin with a hybrid computational-experimental approach. Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify intermediates or transition states. Validate predictions via small-scale reactions, prioritizing reagents like nitriles and amines for functionalization. Apply statistical design of experiments (DoE) to minimize trial-and-error, such as factorial designs to test variables (temperature, catalyst loading, solvent polarity) . For efficiency, integrate automated reaction screening platforms to rapidly iterate conditions. Post-synthesis, confirm purity via HPLC with reference standards (e.g., naphthyl-based acetonitrile derivatives in ) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and computational techniques:
  • NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from ethyl and methyl substituents.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion and fragmentation patterns.
  • X-ray Crystallography : If crystals are obtainable, compare bond lengths/angles with DFT-optimized geometries .
  • Computational Analysis : Perform HOMO-LUMO calculations to predict reactivity (e.g., nucleophilic attack at the nitrile group) .

Q. What protocols are suitable for preliminary toxicity screening of this compound?

  • Methodological Answer : Follow ATSDR guidelines for naphthalene derivatives ( ):
  • In vitro assays : Test cytotoxicity in hepatic (HepG2) and renal (HEK293) cell lines using MTT assays.
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
  • Environmental Impact : Screen for bioaccumulation potential via octanol-water partition coefficients (logP) calculated via computational tools .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproduct formation be resolved?

  • Methodological Answer : Conduct a systematic contradiction analysis:
  • Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify transient intermediates.
  • Byproduct Isolation : Employ preparative HPLC or column chromatography to isolate impurities; characterize via NMR/MS.
  • Computational Reassessment : Re-optimize reaction pathways using ab initio methods (e.g., CCSD(T)) if DFT fails to explain discrepancies .
  • Cross-Lab Validation : Share samples with independent labs to verify reproducibility under standardized conditions .

Q. What advanced reactor designs are optimal for scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer : Consider modular flow chemistry systems:
  • Microreactors : Enhance heat/mass transfer for exothermic nitrile formation steps.
  • Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove unreacted precursors.
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., UV-Vis probes) to adjust residence time dynamically. Reference CRDC subclass RDF2050112 for reactor design principles .

Q. How can computational models predict the compound’s behavior in non-ideal environments (e.g., aqueous or biological systems)?

  • Methodological Answer : Use multi-scale modeling:
  • Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to assess membrane permeability.
  • Docking Studies : Map interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.
  • QSPR Models : Corrogate experimental data (e.g., logP, pKa) to predict adsorption/desorption in environmental matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.